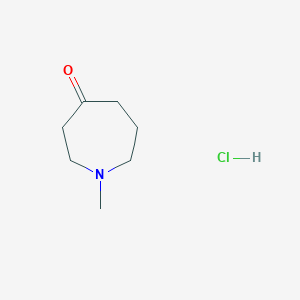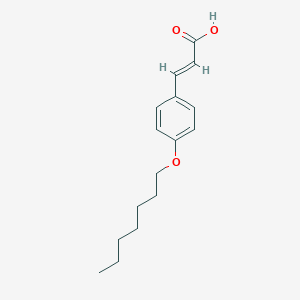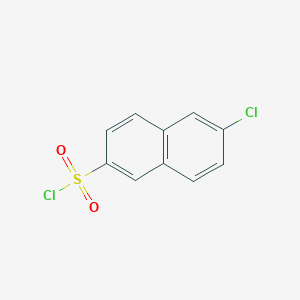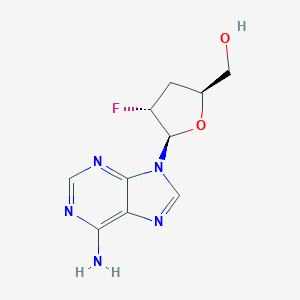
2'-Fluoro-2',3'-dideoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-Fluoro-2',3'-dideoxyadenosine, also known as FddA, is a potent antiviral agent that has gained significant attention from researchers due to its potential therapeutic applications. FddA is a nucleoside analog that inhibits viral replication by interfering with the synthesis of viral DNA.
Mécanisme D'action
2'-Fluoro-2',3'-dideoxyadenosine works by inhibiting viral replication. It does this by interfering with the synthesis of viral DNA. 2'-Fluoro-2',3'-dideoxyadenosine is incorporated into the viral DNA chain, which causes chain termination and prevents further replication. 2'-Fluoro-2',3'-dideoxyadenosine is also known to inhibit the activity of reverse transcriptase, an enzyme that is essential for viral replication.
Effets Biochimiques Et Physiologiques
2'-Fluoro-2',3'-dideoxyadenosine has been shown to have minimal toxicity and is generally well-tolerated in laboratory experiments. It has been shown to have a long half-life in vivo, which makes it an attractive candidate for therapeutic use. 2'-Fluoro-2',3'-dideoxyadenosine has also been shown to have minimal impact on the immune system, which is important for its use in viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2'-Fluoro-2',3'-dideoxyadenosine is its potency against a wide range of viruses. It has been shown to be effective against viruses that are resistant to other antiviral agents. Additionally, 2'-Fluoro-2',3'-dideoxyadenosine has been shown to have minimal toxicity and is generally well-tolerated in laboratory experiments. However, the synthesis of 2'-Fluoro-2',3'-dideoxyadenosine is expensive and requires specialized equipment and expertise. The low yield of 2'-Fluoro-2',3'-dideoxyadenosine obtained through the synthesis process also limits its use in lab experiments.
Orientations Futures
There are several future directions for research on 2'-Fluoro-2',3'-dideoxyadenosine. One area of interest is the development of more efficient synthesis methods to reduce the cost of production. Additionally, further research is needed to fully understand the mechanism of action of 2'-Fluoro-2',3'-dideoxyadenosine and its potential use in gene therapy. Another area of interest is the development of 2'-Fluoro-2',3'-dideoxyadenosine analogs that may have improved antiviral properties.
Méthodes De Synthèse
The synthesis of 2'-Fluoro-2',3'-dideoxyadenosine involves the conversion of 2'-deoxyadenosine to 2'-Fluoro-2',3'-dideoxyadenosine. The process involves the use of fluorine gas, which is highly reactive and requires specialized equipment and expertise. The reaction is carried out in the presence of a catalyst and requires several purification steps to obtain pure 2'-Fluoro-2',3'-dideoxyadenosine. The yield of 2'-Fluoro-2',3'-dideoxyadenosine obtained through this process is relatively low, which makes it an expensive compound to produce.
Applications De Recherche Scientifique
2'-Fluoro-2',3'-dideoxyadenosine has been extensively studied for its antiviral properties. It has been shown to be effective against a wide range of viruses, including HIV, hepatitis B, and hepatitis C. 2'-Fluoro-2',3'-dideoxyadenosine has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, 2'-Fluoro-2',3'-dideoxyadenosine has been studied for its use in gene therapy, as it can be incorporated into DNA and RNA molecules.
Propriétés
Numéro CAS |
110143-05-0 |
|---|---|
Nom du produit |
2'-Fluoro-2',3'-dideoxyadenosine |
Formule moléculaire |
C10H12FN5O2 |
Poids moléculaire |
253.23 g/mol |
Nom IUPAC |
[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-fluorooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12FN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h3-6,10,17H,1-2H2,(H2,12,13,14)/t5-,6+,10+/m0/s1 |
Clé InChI |
KBEMFSMODRNJHE-BAJZRUMYSA-N |
SMILES isomérique |
C1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C(N=CN=C32)N)CO |
SMILES |
C1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)CO |
SMILES canonique |
C1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)CO |
Autres numéros CAS |
110143-05-0 |
Synonymes |
2'-beta-F-ddAdo 2'-beta-fluoro-2',3'-dideoxyadenosine 2'-F-ara-ddA 2'-fluoro-2',3'-dideoxyadenosine 2'-fluoro-ara-2',3'-dideoxyadenosine 2'-fluoro-ribo-2',3'-dideoxyadenosine 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine 9-(2,3-dideoxy-2-fluoro-beta-threo-pentofuranosyl)adenine F-ara-ddA F-ribo-ddA lodenosine NSC 613792 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



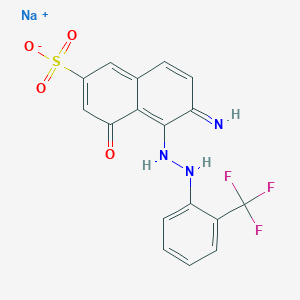
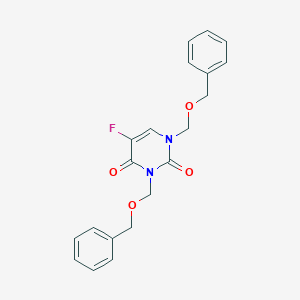
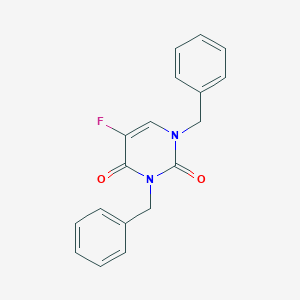
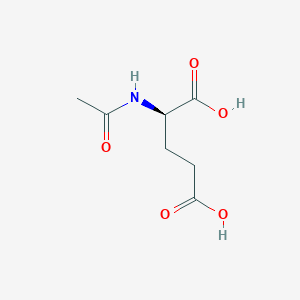
![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)
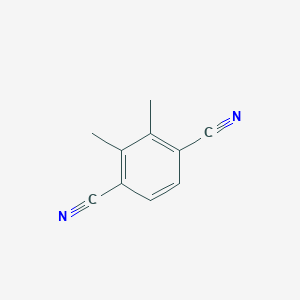

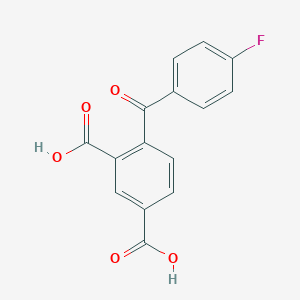
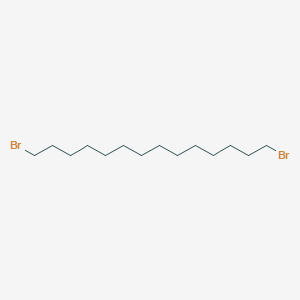
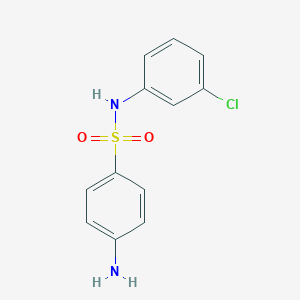
![6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)
